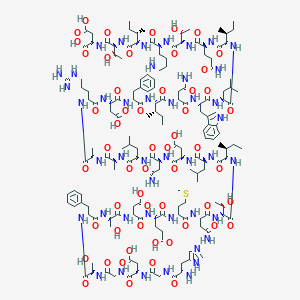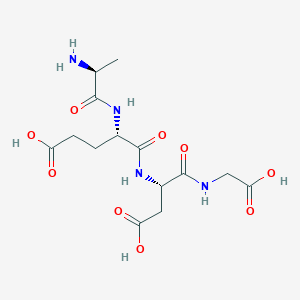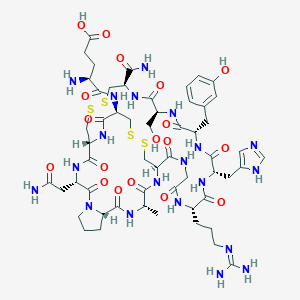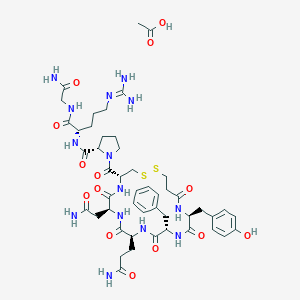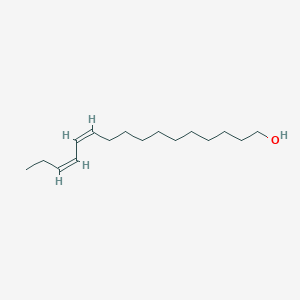
11,13-Hexadecadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,13-Hexadecadienal is a type of aldehyde that is commonly found in plants. It is a volatile compound that is responsible for the characteristic aroma and flavor of many fruits and vegetables. In recent years, there has been a growing interest in the scientific community regarding the synthesis, mechanism of action, and physiological effects of 11,13-Hexadecadienal.
Wirkmechanismus
The mechanism of action of 11,13-Hexadecadienal is not fully understood. However, it is believed to act as a signaling molecule in plants, playing a role in stress response and defense mechanisms. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
Biochemische Und Physiologische Effekte
11,13-Hexadecadienal has been shown to have a variety of biochemical and physiological effects. In plants, it has been shown to play a role in stress response and defense mechanisms, as well as in the regulation of gene expression. In insects, it has been shown to have insecticidal properties, leading to paralysis and death. Additionally, it has been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 11,13-Hexadecadienal in lab experiments is its availability. It can be synthesized using a variety of methods, and is relatively inexpensive. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying stress response, defense mechanisms, and gene expression. However, one limitation of using 11,13-Hexadecadienal is its volatility. It can be difficult to control the concentration of the compound in lab experiments, as it can easily evaporate.
Zukünftige Richtungen
There are many potential future directions for research on 11,13-Hexadecadienal. One area of interest is its potential use as a biopesticide. Further research is needed to determine its effectiveness against a wider range of insect pests, as well as its potential impact on non-target organisms. Additionally, research is needed to better understand the mechanism of action of 11,13-Hexadecadienal, particularly in plants. This could lead to the development of new strategies for improving stress tolerance and defense mechanisms in crops. Finally, there is potential for 11,13-Hexadecadienal to be used as a biomarker for oxidative stress in plants. Further research is needed to determine its accuracy and reliability as a biomarker, as well as its potential applications in agriculture and environmental monitoring.
Synthesemethoden
11,13-Hexadecadienal can be synthesized using a variety of methods. One common method is through the oxidation of linoleic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate, ozone, or sodium hypochlorite. Another method involves the pyrolysis of linoleic acid, which can produce a mixture of aldehydes, including 11,13-Hexadecadienal.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 11,13-Hexadecadienal is varied. It has been studied for its potential use as a flavoring agent in food products. It has also been studied for its potential use as a biopesticide, as it has been shown to have insecticidal properties. Additionally, 11,13-Hexadecadienal has been studied for its potential use as a biomarker for oxidative stress in plants.
Eigenschaften
CAS-Nummer |
73264-91-2 |
|---|---|
Produktname |
11,13-Hexadecadienal |
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
(11E,13E)-hexadeca-11,13-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3+,6-5+ |
InChI-Schlüssel |
ZTJGMVSDMQAJPE-VNKDHWASSA-N |
Isomerische SMILES |
CC/C=C/C=C/CCCCCCCCCC=O |
SMILES |
CCC=CC=CCCCCCCCCCC=O |
Kanonische SMILES |
CCC=CC=CCCCCCCCCCC=O |
Reinheit |
96% |
Synonyme |
11,13-hexadecadienal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




